molecular formula C7H6ClNO B057767 3-Acetyl-2-chloropyridine CAS No. 55676-21-6

3-Acetyl-2-chloropyridine

Cat. No.: B057767
CAS No.: 55676-21-6
M. Wt: 155.58 g/mol
InChI Key: WIWIOUAFBHZLNQ-UHFFFAOYSA-N
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Description

3-Acetyl-2-chloropyridine is an organic compound with the molecular formula C7H6ClNO. It is a derivative of pyridine, characterized by the presence of an acetyl group at the third position and a chlorine atom at the second position on the pyridine ring. This compound is known for its applications in various chemical processes and is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

3-Acetyl-2-chloropyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and as a building block for bioactive molecules.

    Medicine: Utilized in the development of drugs, particularly those targeting neurological and cardiovascular diseases.

    Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals

Safety and Hazards

3-Acetyl-2-chloropyridine is harmful if swallowed and causes skin and eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Mechanism of Action

Target of Action

3-Acetyl-2-chloropyridine is a pyridine derivative that is commonly used as an organic synthesis intermediate . It is primarily used in the synthesis of pharmaceutical molecules, such as Volitinib , a potent and selective inhibitor of the mesenchymal-epithelial transition factor (c-Met), which plays a crucial role in cancer cell growth and survival .

Mode of Action

The mode of action of this compound is largely dependent on the specific reactions it undergoes during the synthesis of target molecules. For instance, in the synthesis of certain compounds, the acetyl and chloro groups on the pyridine ring, which are in adjacent positions, can react with hydrazine hydrate . One nitrogen atom reacts with the ketone carbonyl group, and another nitrogen atom attacks the chlorine atom on the pyridine ring, resulting in the formation of 3-methyl-1H-pyrazolo[3,4-b]pyridine .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the final product that it is used to synthesize. For example, if it is used in the synthesis of a c-Met inhibitor like Volitinib, it could affect pathways related to cell growth and survival, as c-Met plays a key role in these processes .

Result of Action

The molecular and cellular effects of this compound are determined by the specific reactions it undergoes during the synthesis of target molecules. For instance, in the synthesis of certain compounds, it can lead to the formation of 3-methyl-1H-pyrazolo[3,4-b]pyridine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohol, but has poor solubility in water . Therefore, the choice of solvent can significantly impact its reactivity and the efficiency of the reactions it participates in.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2-chloropyridine typically involves the chlorination of 3-acetylpyridine. One common method includes the reaction of 3-acetylpyridine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-2-chloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Acetyl-2-chloropyridine is unique due to the presence of both the acetyl group and chlorine atom on the pyridine ring. This combination enhances its reactivity and versatility in chemical synthesis, making it a valuable intermediate in various applications .

Properties

IUPAC Name

1-(2-chloropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWIOUAFBHZLNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449121
Record name 3-Acetyl-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55676-21-6
Record name 3-Acetyl-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetyl-2-chloropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 1-(2-chloropyridin-3-yl)ethanol (II) in dry acetone at -30° C. under nitrogen was added in portions chromium (VI) oxide (1.80 g, 18 mmol). The solution was further stirred 15 min at −30° C. and allowed to warm to room temperature. The solution was stirred for 3 h at room temperature before adding isopropanol (10 mL). The solution was made alkaline by slowly adding a saturated NaHCO3 solution. The solution was filtered through a bed of Celite. The solids were washed by DCM. The organic phase of the filtrate was separated and the aqueous phase extracted with DCM (2×50 mL). The combined organic layers were dried over MgSO4, filtered and concentrated under reduced pressure to yield 1-(2-chloropyridin-3-yl)ethanone (III) as a brown liquid (0.72 g, 4.63 mmol, 77% yield). 1H NMR (CDCl3) δ ppm 2.71 (s, 3H), 7.35 (dd, J=7.63, 4.80 Hz, 1H), 7.91 (dd, J=7.54, 1.88 Hz, 1H), 8.55 (dd, J=4.71, 1.88 Hz, 1H).
Quantity
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1.8 g
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10 mL
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Synthesis routes and methods II

Procedure details

To a solution of 2-chloropyridine (XI) (31.0 kg, 273 mol) in dry THF (275 L) cooled to −78° C. under nitrogen was added LDA (113 L, 1220 mol) dropwise while maintaining the temperature at −78° C. and stirred for 5 hours. Acetaldehyde (16 L, 463 mol) was then added and the reaction was stirred at −78° C. for another 5 hours before warming to 0° C. and adding water (310 L) to quench the reaction. The solution was stirred for 50 min and then warmed to room temperature. The solution was extracted 3×EtOAc (279 L) by adding EtOAc, stirring for 50 min, allowing to stand for 50 min, separating the layers and then repeating twice. The combined EtOAc was concentrated under vacuum to a volume of 300-500 L. To the crude 1-(2-chloropyridin-3-yl)ethanol (XII) was added DCM (705 L) followed by an aqueous solution of KBr (3.3 Kg, 27.7 mol) dissolved in water (33 L). The solution was cooled to 0° C. before adding TEMPO (1.7 Kg, 10.9 mol) and then stirred for 50 min. In a second container, water (980 L) was added followed by KHCO3 (268 Kg, 2677 mol) and 10% aqueous NaClO (233 L, 313 mol). This aqueous mixture was then added dropwise to the TEMPO mixture. This combined mixture was stirred at 0° C. for 5 hours. To this mixture was added dropwise Na2S2O3*7H2O (22.5 Kg, 90 mol) in water (107 L) with stirring for 50 min at 0° C. The mixture was allowed to warm to room temperature and the organic phase was separated. The aqueous phase was extracted 2×DCM (353 L) by adding DCM, stirring for 50 min, allowing to stand for 50 min, separating the layers and then repeating. The combined organic layers were washed with aqueous 25% NaCl (274 L) and concentrated under vacuum to give crude 1-(2-chloropyridin-3-yl)ethanone (XIII) which was used for the next step without additional purification.
Name
Quantity
33 L
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solvent
Reaction Step One
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980 L
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solvent
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310 L
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solvent
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31 kg
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275 L
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113 L
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reactant
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16 L
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Quantity
3.3 kg
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reactant
Reaction Step Seven
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1.7 kg
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reactant
Reaction Step Eight
[Compound]
Name
KHCO3
Quantity
268 kg
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reactant
Reaction Step Nine
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Quantity
313 mol
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reactant
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0 (± 1) mol
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Na2S2O3
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107 L
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Synthesis routes and methods III

Procedure details

To a solution of 2-chloro-3-cyanopyridine (139 mg) in tetrahydrofuran (5 mL) at 0° C. was added dropwise a solution of MeMgBr (3M in ether, 0.67 mL). The resultant mixture was warmed to room temperature and stirred for 3 hr. The reaction solution was cooled to 0° C. and to it was added aqueous HCl solution (2M, 5 mL). The reaction solution was then stirred an additional 16 hr at room temperature and then neutralized by the addition of saturated sodium bicarbonate (NaHCO3) solution. The reaction solution was filtered to remove any precipitates and the filtrate was washed with ethyl acetate (3×10 mL) and aqueous brine (NaCl) solution (10 mL). The organic layer was dried over sodium sulfate (Na2SO4), filtered and concentrated in vacuo to give 3-acetyl-2-chloropyridine as a yellow powder which was used without further purification. The title compound (3-Methyl-1H-pyrazolo[3,4-b]pyridine) was synthesized from 3-acetyl-2-chloropyridine according to the procedure outlined in Example 2.
Quantity
139 mg
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reactant
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0.67 mL
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5 mL
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resultant mixture
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0 (± 1) mol
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5 mL
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Synthesis routes and methods IV

Procedure details

A solution of diethyl 2-(2-chloronicotinoyl)malonate (267 mmol) in dimethylsulfoxide (100 ml) was added dropwise over 1.5 h to a 130° C. solution of water (10 mL) in dimethylsulfoxide (260 mL). The reaction mixture was maintained at 130° C. for an additional 2 h and was allowed to cool to rt. The reaction mixture was diluted with cold (0° C.) water (500 mL) and was extracted with ethyl acetate (3×200 mL). The combined organic layers were washed with brine (5×200 mL), dried (sodium sulfate), and concentrated. The residue was purified by chromatography (10/1 petroleum ether/ethyl acetate) to provide 1-(2-chloropyridin-3-yl)ethanone 52% yield as yellow oil.
Name
diethyl 2-(2-chloronicotinoyl)malonate
Quantity
267 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
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260 mL
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solvent
Reaction Step One
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Quantity
10 mL
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Acetyl-2-chloropyridine
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Reactant of Route 6
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